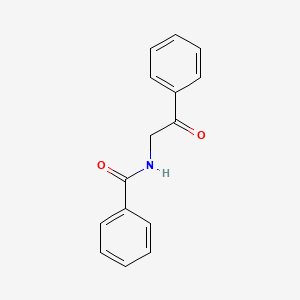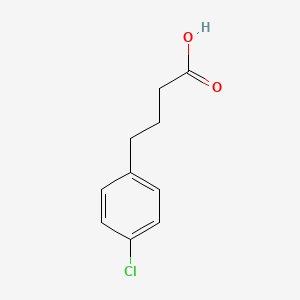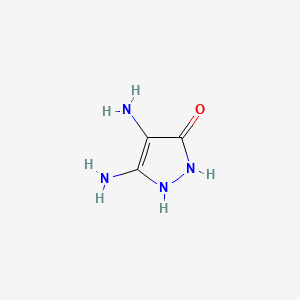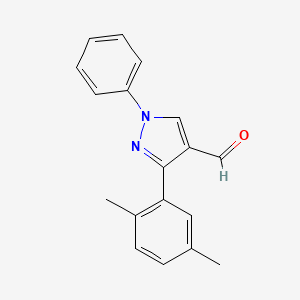
3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are aromatic rings. One of the phenyl groups is substituted with two methyl groups. The compound also contains a carbaldehyde group, which consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a pyrazole ring, and a carbaldehyde group. The presence of these functional groups would influence the compound’s chemical behavior and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. The pyrazole ring, for example, is a heterocycle that can participate in various chemical reactions. The carbaldehyde group is also quite reactive and can undergo several different types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbaldehyde group could make the compound polar, influencing its solubility in different solvents .Applications De Recherche Scientifique
Dyeing Properties and Biological Activities
Research on pyrazole derivatives, including those related to 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has shown significant applications in the synthesis of new heterocycles with dyeing and potential biological properties. Studies have explored the synthesis of azo and bisazo dyes derived from 5-pyrazolones, demonstrating their dyeing performance and fastness tests, indicating the potential for textile applications and biological activities (Bagdatli & Ocal, 2012).
Anticonvulsant and Analgesic Activities
Pyrazole analogues have been designed and synthesized for anticonvulsant and analgesic studies, with compounds exhibiting significant in vivo anticonvulsant activity and analgesic activity without displaying toxicity. This highlights the potential therapeutic applications of pyrazole derivatives in medical research (Viveka et al., 2015).
Anti-inflammatory, Antioxidant, and Antimicrobial Agents
A novel series of pyrazole chalcones has been prepared and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, demonstrating promising results in inhibiting TNF-alpha and IL-6, scavenging free radicals, and exhibiting antimicrobial activities against pathogenic bacteria and fungi. This suggests the role of pyrazole derivatives as potential leads for drug discovery in addressing inflammation, oxidative stress, and microbial infections (Bandgar et al., 2009).
Synthesis and Structural Analysis
Research has also focused on the synthesis and crystal structure analysis of pyrazole compounds, providing insights into their molecular configurations and interactions. These studies are crucial for understanding the chemical properties and potential applications of pyrazole derivatives in various scientific fields (Loh et al., 2013).
Antimicrobial Activity of Chitosan Schiff Bases
Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have been synthesized and characterized, showing antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. This opens up avenues for using pyrazole derivatives in developing biocompatible materials with antimicrobial properties (Hamed et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-14(2)17(10-13)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVUHDIUOSIOKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355356 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
431073-03-9 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

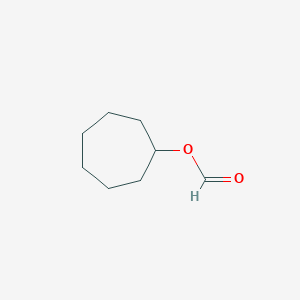
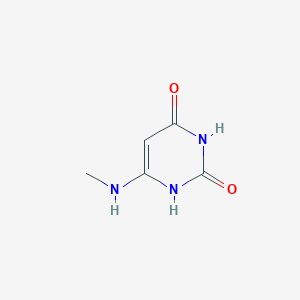

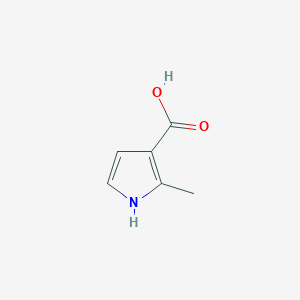
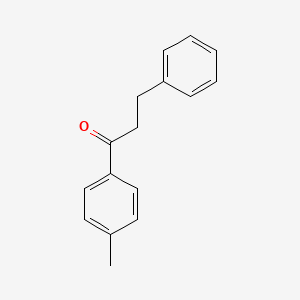
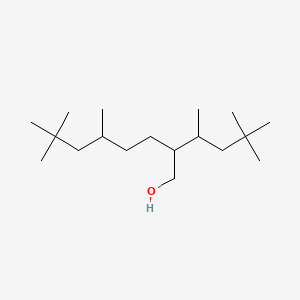
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)
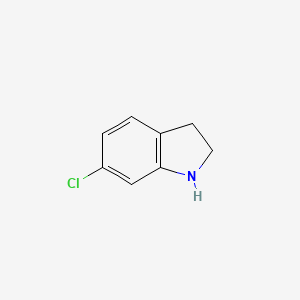
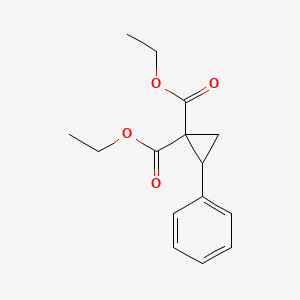
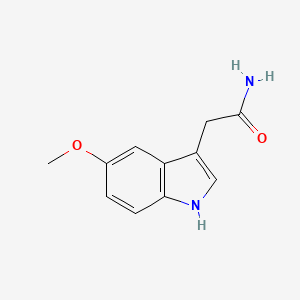
![3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid](/img/structure/B1347389.png)
